4-(Ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine
Overview
Description
4-(Ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the tetrahydro-2H-pyran-4-ylmethylamine through the reduction of tetrahydro-2H-pyran-4-carboxamide using lithium aluminum hydride . This intermediate is then reacted with N1-methyl-1,3-benzenediamine in the presence of ethylsulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
4-(Ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The tetrahydro-2H-pyran-4-ylmethyl group can enhance the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine
- 4-(Ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-cyclohexanediamine
Uniqueness
4-(Ethylsulfonyl)-N1-methyl-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine is unique due to its combination of an ethylsulfonyl group and a tetrahydro-2H-pyran-4-ylmethyl group, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable scaffold for further research and development.
Properties
IUPAC Name |
4-ethylsulfonyl-1-N-methyl-1-N-(oxan-4-ylmethyl)benzene-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-3-21(18,19)15-5-4-13(10-14(15)16)17(2)11-12-6-8-20-9-7-12/h4-5,10,12H,3,6-9,11,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHQPPRTCHCUJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)N(C)CC2CCOCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.